molecular formula C22H26N2O2 B6536114 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide CAS No. 1058231-32-5

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide

Cat. No. B6536114
CAS RN: 1058231-32-5
M. Wt: 350.5 g/mol
InChI Key: WTASGMXSUSQIDW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole ring and a propanamide group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Propanamide is a type of amide. The specific compound you’re asking about has various substituents on these basic structures, including a 2,2-dimethylpropanoyl group on the indole and a 3-methylphenyl group on the acetamide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and propanamide groups, along with the specific substituents mentioned earlier . Techniques like nuclear magnetic resonance (NMR) and mass spectrometry would typically be used to confirm the structure of such a compound .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, indole compounds in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, and the nitrogen atom can act as a base, accepting a proton to form a more reactive species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Factors like its polarity, solubility, melting point, and boiling point would depend on the nature and position of its substituents .

Scientific Research Applications

Neuroprotective Properties

The compound’s structure suggests potential neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These properties make it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Melatonin Analog

The synthetic strategy used for this compound can be adapted to create analogs of melatonin, an endogenous hormone. Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and antioxidant defense mechanisms. Investigating the pharmacological effects of this compound in comparison to melatonin could yield valuable insights .

Anticancer Potential

Indole derivatives often exhibit antitumor properties. Researchers have explored their impact on cancer cell proliferation, apoptosis, and angiogenesis. Investigating the effects of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide on cancer cell lines could reveal its potential as an anticancer agent .

Anti-Inflammatory Activity

Given its structural resemblance to indole-based anti-inflammatory drugs, this compound may modulate inflammatory pathways. Investigating its effects on cytokine production, NF-κB signaling, and immune responses could provide valuable data for drug development .

Metabolic Disorders

Indole derivatives have been studied for their impact on metabolic disorders such as diabetes and obesity. This compound’s unique structure warrants investigation into its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .

GABAergic Modulation

Considering its indole moiety, researchers may explore its interaction with GABA receptors. GABAergic modulation plays a crucial role in anxiety, epilepsy, and other neurological conditions. Investigating whether this compound affects GABAergic neurotransmission could be enlightening .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many indole derivatives have biological activity and are used in medicinal chemistry . Without more specific information, it’s hard to say what this compound’s mechanism of action might be.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and optimized for potential use in medicinal chemistry .

properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTASGMXSUSQIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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